(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a cyano group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Formation of the Acrylamide Moiety: The final step involves the condensation of the thiazole derivative with 3,4-dimethoxybenzaldehyde in the presence of a base to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of cyano and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
- (Z)-N-(5-(4-methylbenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
- (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of the bromine atom in the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-28-19-8-5-15(11-20(19)29-2)9-16(12-24)21(27)26-22-25-13-18(30-22)10-14-3-6-17(23)7-4-14/h3-9,11,13H,10H2,1-2H3,(H,25,26,27)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFLKRNUAWDZID-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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